Umbellulone

Description

Structure

3D Structure

Properties

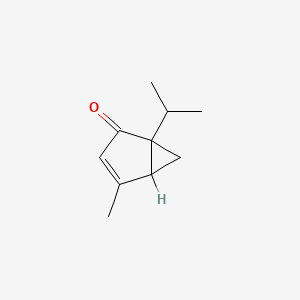

IUPAC Name |

4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6(2)10-5-8(10)7(3)4-9(10)11/h4,6,8H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTVJAQLCIHAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2(C1C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871998 | |

| Record name | Umbellulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24545-81-1 | |

| Record name | Umbellulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24545-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbellulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024545811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbellulone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Umbellulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBELLULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5YT6KCX2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Umbellulone: A Technical Guide to its Natural Source, Botanical Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbellulone is a monoterpene ketone recognized for its potent aroma and significant physiological effects, most notably its ability to induce headaches. This property has led to its source, Umbellularia californica, being colloquially known as the "headache tree".[1][2] This technical guide provides an in-depth overview of the natural sources, botanical origin, quantitative distribution, and the molecular mechanism of action of umbellulone, tailored for professionals in research and drug development.

Botanical Origin and Natural Source

The primary and exclusive natural source of umbellulone is the evergreen tree Umbellularia californica , a member of the laurel family (Lauraceae).[3][4] This species is native to the coastal forests and Sierra foothills of California and southwestern Oregon.[4][5] It is a monotypic genus, meaning it is the only species within the genus Umbellularia.[4]

Common names for this tree include California bay laurel, Oregon myrtle, pepperwood, and spice-tree.[5][6] While its leaves are aromatic and have been used in cooking, it is crucial to distinguish them from the culinary bay leaf derived from Laurus nobilis, as Laurus nobilis does not contain the toxic umbellulone.[2][4] The pungent, camphor-like scent of the crushed leaves of Umbellularia californica is primarily due to the high concentration of umbellulone.[4][5]

Quantitative Analysis of Umbellulone in Umbellularia californica

Umbellulone is a major constituent of the essential oil of Umbellularia californica, with its concentration varying significantly across different parts of the plant. The leaves are the most abundant source of this monoterpene. The data presented below is a summary from various studies employing gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) for analysis.

| Plant Part | Sample Type | Umbellulone Concentration (% of Essential Oil) | Reference |

| Leaves | Essential Oil | 41.0% | [7] |

| Leaves | Essential Oil | 39% | [8] |

| Leaves | Essential Oil | 37% | [9] |

| Leaves | Essential Oil | 40-60% | [2] |

| Bark | Essential Oil | 2.2% | [7] |

| Stem | Volatile Oil | 0.56-1.13% (yield) | [8] |

| Leaves | Volatile Oil | up to 4.69% (yield) | [8] |

Experimental Protocols

Extraction of Essential Oil by Steam Distillation

Steam distillation is the standard method for extracting the volatile compounds, including umbellulone, from the plant material of Umbellularia californica.

Methodology:

-

Plant Material Preparation: Freshly harvested leaves of Umbellularia californica are coarsely chopped to increase the surface area for efficient steam penetration.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a boiling flask to generate steam, a biomass flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel). All glass connections should be securely sealed.

-

Distillation Process:

-

The boiling flask is filled with distilled water and heated to produce steam.

-

The steam is passed through the biomass flask, causing the volatile essential oils in the leaves to vaporize.

-

The mixture of steam and essential oil vapor travels to the condenser.

-

Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.

-

-

Collection and Separation:

-

The condensate, a mixture of water (hydrosol) and essential oil, is collected in the separatory funnel.

-

Due to their immiscibility and different densities, the essential oil will form a separate layer from the hydrosol.

-

The layers are allowed to fully separate before the lower aqueous layer is drained off, leaving the purified essential oil.

-

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at low temperature to prevent degradation.

Quantification of Umbellulone by Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.

-

GC-MS Analysis:

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet.

-

Separation: The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to elute compounds with different boiling points.

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound. Umbellulone is identified by comparing its mass spectrum and retention time to that of a known standard or by matching it with a spectral library (e.g., NIST).

-

Quantification: The relative percentage of umbellulone in the essential oil is determined by integrating the peak area of umbellulone and dividing it by the total peak area of all identified compounds.

-

Signaling Pathway and Mechanism of Action

The headache-inducing property of umbellulone is attributed to its action as a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][10] TRPA1 is an ion channel primarily expressed on nociceptive (pain-sensing) neurons, including those of the trigeminal nerve that innervate the meninges (the membranes surrounding the brain).

Activation of TRPA1 by umbellulone leads to an influx of calcium ions into the neuron, causing depolarization and the release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).[3][11] CGRP is a potent vasodilator and is heavily implicated in the pathophysiology of migraines.[10] The release of CGRP in the meninges causes vasodilation of the cerebral blood vessels, leading to the sensation of pain associated with headaches.[2]

References

- 1. Umbellulone | TRPA1 channel activator | Hello Bio [hellobio.com]

- 2. Umbellulone - Wikipedia [en.wikipedia.org]

- 3. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Umbellularia - Wikipedia [en.wikipedia.org]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. fs.usda.gov [fs.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Publication : USDA ARS [ars.usda.gov]

- 10. ACTIVATION OF TRPA1 ON DURAL AFFERENTS: A POTENTIAL MECHANISM OF HEADACHE PAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Umbellulone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbellulone is a bicyclic monoterpene ketone and a primary constituent of the essential oil from the leaves of the California bay laurel tree (Umbellularia californica), also known as the "headache tree".[1] Its unique chemical structure and potent biological activity, particularly its interaction with the transient receptor potential ankyrin 1 (TRPA1) channel, have made it a subject of significant interest in neurobiology and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental protocols related to umbellulone.

Chemical Structure and Identification

Umbellulone possesses a distinctive bicyclo[3.1.0]hexane core with a ketone functional group and isopropyl and methyl substituents.[1]

Table 1: Chemical Identifiers of Umbellulone

| Identifier | Value |

| IUPAC Name | 4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-3-en-2-one |

| Molecular Formula | C₁₀H₁₄O |

| CAS Number | 546-78-1 ((1R,5S)-isomer) |

| Synonyms | (-)-Umbellulone, Thujenone, Thujen-2-one |

Physicochemical Properties

Umbellulone is a colorless to pale yellow, oily liquid at room temperature with a pungent, camphor-like odor. It is characterized as a lipophilic molecule.[1]

Table 2: Physicochemical Properties of Umbellulone

| Property | Value | Reference |

| Molecular Weight | 150.22 g/mol | [1] |

| Boiling Point | 220 °C (at 760 mmHg) | [1] |

| Vapor Pressure | 0.159 mmHg (at 25 °C) | [1] |

| Solubility | Lipophilic, soluble in DMSO | [1] |

Spectroscopic Data

The structural elucidation of umbellulone is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Umbellulone (in CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| 1 | 37.2 | - | - |

| 2 | 208.1 | - | - |

| 3 | 137.9 | 5.75 | s |

| 4 | 143.2 | - | - |

| 5 | 32.5 | 1.95 | m |

| 6 | 23.4 | 1.15 | m |

| 7 | 27.8 | 1.65 | m |

| 8 | 21.0 | 1.05 | d |

| 9 | 21.2 | 1.03 | d |

| 10 | 10.3 | 1.80 | s |

Data adapted from Nassini R, et al. Brain. 2012.[2]

Natural Occurrence and Biosynthesis

Natural Sources

The primary natural source of umbellulone is the essential oil of Umbellularia californica leaves, where it can constitute 40-60% of the oil's composition.[3]

Biosynthesis

The specific biosynthetic pathway of umbellulone in Umbellularia californica has not been fully elucidated. However, as a monoterpene, its biosynthesis is expected to follow the methylerythritol phosphate (MEP) pathway, which is common for the formation of C10 isoprenoids in plants.[4] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial precursors to generate isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks of terpenes.

Biological Activity and Mechanism of Action

Interaction with TRPA1 and TRPM8 Channels

The most well-characterized biological activity of umbellulone is its potent activation of the TRPA1 ion channel, a member of the transient receptor potential family.[2][5] This activation is believed to be the primary mechanism behind the headache-inducing properties of Umbellularia californica. Umbellulone also exhibits a weaker activating effect on the TRPM8 channel, which is known for its role in sensing cold temperatures.

The Trigeminal-Vascular System Activation

The activation of TRPA1 on trigeminal neurons by umbellulone leads to the release of calcitonin gene-related peptide (CGRP).[2][5] CGRP is a potent vasodilator, and its release in the meninges results in vasodilation of cerebral blood vessels, a key event in the pathophysiology of migraine and cluster headaches.

Insecticidal Activity

Preliminary research suggests that umbellulone possesses insecticidal properties, potentially acting as a natural insect repellent.[6] The mechanism is thought to involve disruption of the insect nervous system, a common mode of action for cyclic monoterpenes. However, detailed mechanistic studies are still required to fully understand its insecticidal potential.

Experimental Protocols

Extraction and Purification of Umbellulone

The following protocol is adapted from the steam distillation method described by Nassini et al. (2012).[2]

Methodology:

-

Steam Distillation: Dried leaves of U. californica are subjected to steam distillation using a Clevenger-type apparatus to obtain the essential oil.

-

Adsorption: The collected oil is adsorbed onto reversed-phase (RP18) silica gel.

-

Vacuum Chromatography: The adsorbed oil is purified by vacuum chromatography on an RP18 silica gel column, eluting with a water-methanol mixture.

-

Fraction Collection and Extraction: Fractions containing umbellulone are combined, saturated with sodium chloride, and extracted with petroleum ether to yield pure umbellulone.

Analytical Methods

Quantitative analysis of umbellulone can be performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Gas Chromatography (GC): Due to its volatility, GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) is a suitable method for the quantification of umbellulone in essential oil samples. A non-polar or medium-polarity column is typically used.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) or MS can also be employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is a common setup. While a specific validated HPLC method for umbellulone is not widely published, methods for quantifying similar compounds in plant extracts can be adapted.[7][8]

Conclusion

Umbellulone is a fascinating monoterpene with a well-defined chemical structure and significant biological activity, primarily mediated through the TRPA1 ion channel. Its role in activating the trigeminal-vascular system provides a valuable molecular tool for studying headache and migraine pathophysiology. Further research into its biosynthesis, potential therapeutic applications, and other biological activities, such as its insecticidal properties, will continue to expand our understanding of this unique natural product. The experimental protocols outlined in this guide provide a foundation for researchers to extract, purify, and analyze umbellulone, facilitating further investigation into its chemical and biological properties.

References

- 1. Umbellulone - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 'headache tree' via umbellulone and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucnrs.org [ucnrs.org]

- 7. researchgate.net [researchgate.net]

- 8. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

Umbellulone as a Modulator of the TRPM8 Channel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of umbellulone's interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in cold sensation and a potential therapeutic target. Umbellulone, a monoterpene found in the California bay laurel, exhibits a complex, bimodal modulatory effect on TRPM8, acting as a weak partial agonist. This document consolidates quantitative data, details experimental protocols for assessing its activity, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in sensory biology and drug development.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily expressed in sensory neurons and the prostate. It is activated by cold temperatures, cooling agents like menthol, and voltage, playing a crucial role in the perception of innocuous cool and noxious cold sensations. Its involvement in various physiological and pathophysiological processes, including pain, inflammation, and cancer, has made it an attractive target for therapeutic intervention.

Umbellulone, the principal volatile component of the California bay laurel (Umbellularia californica), is known for inducing a painful cold sensation upon inhalation.[1] This observation has prompted investigations into its effects on thermosensitive TRP channels, particularly TRPM8 and TRPA1. Research indicates that umbellulone is a modulator of TRPM8, exhibiting a bimodal mechanism of action.[1][2] This guide aims to provide a detailed technical overview of the current understanding of umbellulone's interaction with the TRPM8 channel.

Quantitative Data on Umbellulone's Modulation of TRPM8

Umbellulone's effect on the TRPM8 channel is characterized by weak partial agonism. While specific EC50 and IC50 values for umbellulone are not prominently reported in the literature, its activity has been compared to the well-characterized TRPM8 agonist, menthol.

| Compound | Modulatory Effect on TRPM8 | Quantitative Data | Source |

| Umbellulone | Weak Partial Agonist | Activation is approximately 30% of the maximal response induced by menthol.[2] | [2] |

| Tetrahydro-umbellulone | Potent Activator | More potent activator than umbellulone.[1] | [1] |

| Non-electrophilic derivatives | Activators and Blockers | Can act as more potent activators and also as blockers of the channel.[1] | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the modulatory effects of umbellulone on the TRPM8 channel.

Calcium Imaging Assay in HEK293 Cells

This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to umbellulone in Human Embryonic Kidney 293 (HEK293) cells heterologously expressing the TRPM8 channel.

Materials:

-

HEK293 cells stably or transiently expressing human TRPM8

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Poly-L-lysine coated coverslips or 96-well black-walled imaging plates

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Umbellulone stock solution (in DMSO)

-

Menthol (positive control)

-

Capsazepine (TRPM8 antagonist, negative control)

-

Fluorescence microscope or plate reader capable of ratiometric imaging (e.g., FlexStation)

Procedure:

-

Cell Culture: Culture HEK293-TRPM8 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator. Seed cells onto poly-L-lysine coated coverslips or 96-well plates 24-48 hours before the experiment to achieve 70-80% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 15-30 minutes at room temperature.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.

-

Apply umbellulone at various concentrations to determine a dose-response relationship.

-

Use menthol as a positive control to confirm channel functionality and capsazepine to confirm the specificity of the response.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

An increase in the F340/F380 ratio indicates an increase in intracellular calcium.

-

Plot the change in the F340/F380 ratio against the concentration of umbellulone to generate a dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through the TRPM8 channel in response to umbellulone in Chinese Hamster Ovary (CHO) or HEK293 cells expressing TRPM8.[1]

Materials:

-

CHO or HEK293 cells expressing human TRPM8

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

-

Umbellulone stock solution (in DMSO)

-

Menthol (positive control)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24 hours before recording.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

-

Perfuse the cell with different concentrations of umbellulone and record the resulting currents.

-

Use menthol as a positive control.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., +80 mV).

-

Subtract the baseline current from the current elicited by umbellulone.

-

Plot the current density (pA/pF) against the umbellulone concentration to generate a dose-response curve.

-

Signaling Pathways and Visualizations

Activation of the TRPM8 channel by an agonist like umbellulone leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a signaling cascade.

TRPM8 Activation and Downstream Signaling

The activation of TRPM8 is critically dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane. The binding of an agonist is thought to induce a conformational change in the channel, leading to its opening. The subsequent influx of Ca2+ can have several downstream effects, including the activation of calcium-dependent enzymes and transcription factors. While the specific downstream effectors of umbellulone-mediated TRPM8 activation are not fully elucidated, general TRPM8 signaling pathways involve the activation of kinases such as Extracellular signal-Regulated Kinase (ERK) and the subsequent phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which can lead to changes in gene expression.

Figure 1: Proposed signaling pathway for umbellulone-mediated TRPM8 activation.

Experimental Workflow for Characterizing Umbellulone's Effect on TRPM8

The following diagram illustrates a logical workflow for the comprehensive characterization of umbellulone's interaction with the TRPM8 channel.

Figure 2: Experimental workflow for umbellulone's effect on TRPM8.

Conclusion

Umbellulone presents a fascinating case of a natural compound with a bimodal and relatively weak modulatory effect on the TRPM8 channel. Its derivatives, however, show potential for more potent and varied interactions, including both activation and inhibition. This guide provides a foundational understanding and practical protocols for researchers to further explore the nuances of umbellulone and its analogs as modulators of TRPM8. A thorough quantitative characterization, including the determination of EC50 and IC50 values under various conditions, and a deeper investigation into the downstream signaling consequences of its modulatory action are critical next steps in fully understanding its physiological role and therapeutic potential.

References

The Role of Umbellulone in Headache Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbellulone, a monoterpene ketone and the principal volatile constituent of the California bay laurel (Umbellularia californica), is colloquially known as the "headache tree" due to its ability to induce severe headaches upon inhalation.[1][2][3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underlying umbellulone-induced headache, focusing on its interaction with the trigeminovascular system. We will detail the signaling pathways, present quantitative data from key studies, outline experimental protocols, and provide visual representations of the core concepts to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Signaling Pathway: TRPA1 Activation and CGRP Release

The primary mechanism by which umbellulone induces headache is through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[4][6][7][8][9][10][11][12]

Key steps in the signaling cascade:

-

TRPA1 Activation: Umbellulone acts as a selective agonist of the TRPA1 channel.[6][7][8] This activation is thought to occur, at least in part, through covalent modification of cysteine residues on the intracellular domain of the channel, a mechanism shared by other electrophilic TRPA1 agonists like mustard oil.[4][13] However, studies have shown that umbellulone can still activate TRPA1 to some extent even when these cysteine residues are mutated, suggesting a dual mode of action that is partially electrophilic.[13][14]

-

Trigeminal Neuron Depolarization: Activation of TRPA1 channels on the terminals of trigeminal ganglion neurons leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), causing depolarization of the neuron.[3][4][6]

-

CGRP Release: This depolarization triggers the release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), from the peripheral and central terminals of the trigeminal neurons.[3][4][6][7][8] CGRP is a potent vasodilator and is a key molecule implicated in the pathophysiology of migraine.[4]

-

Neurogenic Inflammation and Vasodilation: The release of CGRP and other neuropeptides in the dura mater leads to a phenomenon known as neurogenic inflammation.[7] This is characterized by vasodilation of meningeal blood vessels and plasma protein extravasation.[3][6]

-

Pain Signal Transmission: The activation of trigeminal neurons and the subsequent neurogenic inflammation are transmitted to the central nervous system, where they are perceived as pain, often manifesting as a headache.[2]

The following diagram illustrates this core signaling pathway.

Quantitative Data on Umbellulone's Activity

Several studies have quantified the potency and efficacy of umbellulone in activating TRPA1 channels and eliciting physiological responses. The following tables summarize key quantitative data.

Table 1: In Vitro TRPA1 Activation by Umbellulone

| Cell Type | Species | Assay | Parameter | Value | Reference |

| HEK293 (transfected with rat TRPA1) | Rat | Calcium Imaging | EC50 | 18.7 ± 3.5 µM | [4] |

| Chinese Hamster Ovary (CHO) (transfected with mouse TRPA1) | Mouse | Whole-cell Patch Clamp | EC50 | ~12 µM | [15] |

| Trigeminal Ganglion Neurons | Rat | Calcium Imaging | EC50 | 56.6 ± 8.3 µM | [3][16] |

Table 2: In Vivo Nociceptive Responses to Umbellulone in Mice

| Mouse Strain | Administration | Endpoint | Dose | Response | Reference |

| Wild-type (Trpa1+/+) | Ocular Instillation | Eye Wiping Movements | 250 nmol | ~15 wipes in 2 min | [1] |

| TRPA1 Knockout (Trpa1-/-) | Ocular Instillation | Eye Wiping Movements | 250 nmol | No significant response | [1] |

| Wild-type | Dural Application | Facial Allodynia | 10% solution | Significant decrease in withdrawal threshold | [11] |

| Wild-type | Dural Application | Hindpaw Allodynia | 10% solution | Significant decrease in withdrawal threshold | [11] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of umbellulone.

Calcium Imaging in Cultured Trigeminal Ganglion Neurons

This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to umbellulone, indicating neuronal activation.

Methodology:

-

Cell Culture: Trigeminal ganglia are dissected from rodents and cultured on glass coverslips pre-coated with poly-D-lysine and laminin.

-

Fluorescent Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.

-

Imaging Setup: Coverslips are mounted on a perfusion chamber on the stage of an inverted microscope equipped with a fluorescence imaging system.

-

Perfusion and Stimulation: Cells are continuously perfused with a physiological salt solution. Umbellulone is applied at various concentrations through the perfusion system.

-

Data Acquisition: Fluorescence intensity is measured at different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2). The ratio of these intensities is calculated to determine the relative change in [Ca²⁺]i.

-

Controls: Positive controls, such as capsaicin (a TRPV1 agonist) or mustard oil (a known TRPA1 agonist), are used to identify responsive neurons. Negative controls include vehicle application and the use of selective TRPA1 antagonists like HC-030031.[3][16]

The following diagram illustrates the experimental workflow for calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents across the cell membrane of TRPA1-expressing cells upon umbellulone application.

Methodology:

-

Cell Preparation: HEK293 or CHO cells transfected with the TRPA1 channel are cultured on glass coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on a microscope stage. A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned to form a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Drug Application: Umbellulone is applied to the cell via a perfusion system.

-

Current Measurement: The current required to maintain the holding potential is recorded. An inward current upon umbellulone application indicates the opening of cation channels.

-

Data Analysis: The amplitude and kinetics of the umbellulone-evoked currents are analyzed to determine the concentration-response relationship and other biophysical properties.

In Vivo Model of Headache-Related Pain

Animal models are crucial for understanding the behavioral consequences of umbellulone exposure.

Methodology:

-

Animal Subjects: Wild-type and TRPA1 knockout mice are used to determine the specificity of umbellulone's effects.

-

Drug Administration: Umbellulone can be administered through various routes, including ocular instillation, intranasal application, or direct application to the dura mater.[1][3][6][11]

-

Behavioral Assays:

-

Eye Wiping Test: Following ocular instillation, the number of eye wipes is counted as a measure of acute nociception.[1]

-

Cutaneous Allodynia: Mechanical sensitivity is assessed using von Frey filaments applied to the periorbital region or hindpaw. A decrease in the withdrawal threshold indicates allodynia, a surrogate for headache-like pain.[11]

-

-

Pharmacological Intervention: To further probe the mechanism, animals can be pre-treated with TRPA1 antagonists or CGRP receptor antagonists to see if these block the umbellulone-induced behaviors.[3][6]

The logical relationship for the in vivo headache model is depicted below.

Implications for Drug Development

The well-defined mechanism of umbellulone-induced headache provides a valuable tool for the development of novel therapeutics for migraine and other headache disorders.

-

Target Validation: The clear dependence of umbellulone's effects on TRPA1 and CGRP pathways reinforces the validity of these molecules as therapeutic targets.

-

Preclinical Models: Umbellulone can be used as a reliable pharmacological trigger in preclinical models to induce migraine-like pain, facilitating the screening and evaluation of new analgesic compounds.[17] For instance, a "two-hit" model using restraint stress followed by umbellulone challenge has been developed to study vulnerability to migraine-like pain.[17]

-

Translational Research: Understanding how an environmental trigger like umbellulone activates the trigeminovascular system provides insights into how other environmental irritants, such as pollutants and smoke, may contribute to headache exacerbation.[2][4][5][7][9][10]

Conclusion

Umbellulone serves as a potent and selective activator of the TRPA1 channel, initiating a cascade of events within the trigeminovascular system that culminates in headache. The key steps involve trigeminal neuron activation, CGRP release, and subsequent neurogenic inflammation. The detailed understanding of this pathway, supported by robust quantitative data and well-established experimental protocols, not only elucidates the "headache tree" phenomenon but also provides a powerful framework for advancing research and development in the field of headache and pain therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Headache tree is a pain in the brain [sciencenews.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. CA Bay Laurel trees cause headaches? [houzz.com]

- 6. The 'headache tree' via umbellulone and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Umbellulone | TRPA1 channel activator | Hello Bio [hellobio.com]

- 9. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 10. migrainecollaborative.org [migrainecollaborative.org]

- 11. ACTIVATION OF TRPA1 ON DURAL AFFERENTS: A POTENTIAL MECHANISM OF HEADACHE PAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 13. Umbellulone modulates TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A novel, injury-free rodent model of vulnerability for assessment of acute and preventive therapies reveals temporal contributions of CGRP-receptor activation in migraine-like pain - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the primary scientific literature surrounding the discovery of umbellulone, a bicyclic monoterpene ketone known for its unique chemical structure and physiological effects. We present a comprehensive overview of its initial isolation, characterization, and the pivotal experiments that led to the elucidation of its structure, providing researchers with the foundational knowledge for future studies and drug development endeavors.

From "Headache Tree" to Isolated Ketone: The Early Investigations

The story of umbellulone begins with the observation of the physiological effects of the California laurel (Umbellularia californica), colloquially known as the "headache tree." Early encounters with the tree's pungent aroma were reported to cause severe headaches. This prompted scientific inquiry into the chemical constituents of its essential oil.

Initial fractionation of the oil from the leaves of Umbellularia californica was conducted by Stillman in 1880, who isolated a fraction boiling between 215-216°C that was responsible for the headache-inducing properties. However, it was Frederick B. Power and Frank H. Lee in 1904 who first isolated and named the specific ketone, "umbellulone." Their work laid the groundwork for understanding the chemical nature of this bioactive compound.

Isolation and Physicochemical Properties: A Summary of Early Findings

The pioneering work of Power and Lee, followed by the structural investigations of Frank Tutin and F. W. Semmler, provided the first quantitative data on umbellulone. The following tables summarize the key physical and chemical properties reported in the early 20th-century literature.

Table 1: Physical Properties of Umbellulone from Primary Literature

| Property | Reported Value | Investigator(s) | Year |

| Boiling Point | 217-222 °C | Power and Lee | 1904 |

| 219-221 °C (corr.) | Tutin | 1908 | |

| Specific Rotation ([α]D) | -37.0° (in absolute alcohol) | Power and Lee | 1904 |

| -36.6° | Tutin | 1908 | |

| Density (d20) | 0.950 | Power and Lee | 1904 |

| Refractive Index (nD20) | 1.4839 | Power and Lee | 1904 |

| Molecular Formula | C10H14O | Power and Lee | 1904 |

Table 2: Composition of Umbellularia californica Leaf Oil (Power and Lee, 1904)

| Constituent | Percentage (%) |

| Umbellulone | ~60 |

| Cineole (Eucalyptol) | ~20 |

| Pinene | Present |

| Eugenol | Present |

| Methyl eugenol | Present |

| Safrole | Present |

| Formic Acid | Present (in aqueous distillate) |

| Esters (as Linalyl Acetate) | Traces |

Experimental Protocols from the Primary Literature

To provide a clear understanding of the foundational research, the following are detailed methodologies for the key experiments as described in the original publications.

Isolation of Umbellulone (Power and Lee, 1904)

The essential oil was obtained by steam distillation of the fresh leaves of Umbellularia californica. The crude oil was then subjected to fractional distillation under atmospheric pressure. The fraction collected between 217-222°C was identified as nearly pure umbellulone. For further purification, this fraction was treated with a solution of sodium bisulphite to form a crystalline addition product. The ketone was then regenerated by decomposition of this bisulphite compound with a dilute solution of sodium carbonate. The regenerated umbellulone was subsequently purified by steam distillation.

Structural Elucidation via Derivatization (Tutin, 1908)

A critical step in determining the structure of umbellulone was the preparation and characterization of various derivatives. These reactions helped to identify the functional groups and the carbon skeleton of the molecule.

-

Umbellulone Oxime: A solution of umbellulone in alcohol was treated with hydroxylamine hydrochloride and sodium bicarbonate. The resulting crystalline oxime was recrystallized from dilute alcohol.

-

Umbellulone Semicarbazone: Umbellulone was treated with semicarbazide hydrochloride and sodium acetate in aqueous alcohol. The resulting semicarbazone was recrystallized from alcohol.

-

Umbellulone Dibromide: Umbellulone was dissolved in glacial acetic acid and treated with a solution of bromine in glacial acetic acid. The resulting dibromide was obtained as a crystalline solid.

-

Reduction to Dihydroumbellulol: Umbellulone was reduced using sodium in moist ethereal solution to yield the corresponding secondary alcohol, dihydroumbellulol.

The Evolution of Umbellulone's Structure

The initial structural proposal by Power and Lee in 1904 depicted a bicyclic ketone. However, further experimental work by Tutin in 1908 led to a revised structure. Later in the same year, F. W. Semmler proposed the currently accepted structure, which features a unique bicyclo[3.1.0]hexane framework. The journey to the correct structure highlights the deductive power of classical organic chemistry techniques.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the discovery and structural elucidation of umbellulone.

Caption: Experimental workflow for the isolation and initial characterization of umbellulone.

Caption: Logical progression of the structural elucidation of umbellulone.

This guide provides a foundational understanding of the initial discovery and characterization of umbellulone, drawing directly from the primary scientific literature. For researchers and professionals in drug development, this historical context is invaluable for appreciating the chemical complexities of this unique natural product and for informing future research directions.

The Biosynthesis of Umbellulone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbellulone, a bicyclic monoterpene ketone, is the principal chemical constituent of the essential oil from the leaves of the California bay laurel (Umbellularia californica). Renowned for its pungent aroma and notable physiological effects, including the induction of headaches, umbellulone presents a fascinating case study in plant specialized metabolism. This technical guide provides an in-depth exploration of the biosynthetic pathway of umbellulone, from its fundamental precursors to the final enzymatic transformations. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development, offering detailed insights into the enzymatic machinery, potential regulatory mechanisms, and methodologies for further investigation.

Introduction

Umbellulone (4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hex-3-en-2-one) is a monoterpenoid that constitutes 40-60% of the essential oil of Umbellularia californica[1]. Its unique chemical structure, featuring a cyclopropane ring fused to a cyclopentanone, is responsible for its characteristic properties. Understanding the biosynthesis of this complex natural product is crucial for potential applications in synthetic biology, metabolic engineering, and the development of novel therapeutic agents. This guide will delineate the known and proposed steps in the umbellulone biosynthetic pathway, supported by available scientific literature.

The Core Monoterpene Biosynthetic Pathway

Like all monoterpenes in plants, the biosynthesis of umbellulone originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

A head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS) , yields the central C10 precursor for all monoterpenes, geranyl pyrophosphate (GPP) .

The Committed Steps to Umbellulone

The formation of the characteristic bicyclic scaffold of umbellulone from GPP is a multi-step enzymatic process. The key intermediate in this pathway is the bicyclic monoterpene, sabinene .

Cyclization of GPP to Sabinene

The first committed step in umbellulone biosynthesis is the cyclization of GPP to (+)-sabinene. This complex rearrangement is catalyzed by a specific monoterpene synthase, sabinene synthase . This enzyme facilitates the isomerization of GPP to a linalyl pyrophosphate intermediate, which then undergoes cyclization to form the bicyclic sabinene structure.

Proposed Conversion of Sabinene to Umbellulone

While the direct enzymatic conversion of sabinene to umbellulone in Umbellularia californica has not been fully elucidated, a plausible two-step pathway is proposed based on analogous biosynthetic pathways of other thujane-type monoterpenes, such as thujone.

-

Hydroxylation of Sabinene: The first step is the hydroxylation of sabinene at the C3 position to form sabinol . This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . These enzymes are commonly involved in the functionalization of terpene skeletons. In the biosynthesis of thujone, a similar hydroxylation of sabinene is a key step. A microsomal preparation from sage (Salvia officinalis) has been shown to catalyze the NADPH- and O2-dependent hydroxylation of (+)-sabinene to (+)-cis-sabinol, a reaction characteristic of a cytochrome P-450-dependent mixed-function oxygenase[2].

-

Oxidation of Sabinol to Umbellulone: The final step is the oxidation of the hydroxyl group of sabinol to a ketone, yielding umbellulone. This dehydrogenation reaction is likely catalyzed by a dehydrogenase , a class of enzymes responsible for such oxidative transformations in secondary metabolism.

Quantitative Data

Quantitative analysis of the essential oil of Umbellularia californica provides insights into the metabolic flux towards umbellulone.

| Component | Concentration in Essential Oil (%) | Plant Part | Reference |

| Umbellulone | 40 - 60 | Leaves | [1] |

| Umbellulone | 39 | Leaves | [3] |

| Umbellulone | 41.0 | Leaf Oil | [4] |

| Sabinene | 6 | Leaves | [3] |

| Sabinene | 10.2 | Leaf Oil | [4] |

Note: Enzyme kinetic data for the specific sabinene hydroxylase and sabinol dehydrogenase in Umbellularia californica are not currently available in the public domain and represent a key area for future research.

Experimental Protocols

Extraction and Analysis of Umbellulone and its Precursors

Objective: To extract and quantify umbellulone and its potential precursor, sabinene, from Umbellularia californica leaves.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Plant Material: Freshly collected leaves of Umbellularia californica.

-

Extraction:

-

Homogenize 1 g of fresh leaf tissue in liquid nitrogen.

-

Extract the powdered tissue with 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane) containing an internal standard (e.g., n-dodecane) for 2 hours with gentle agitation.

-

Centrifuge the mixture at 3000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Instrument: Agilent 7890B GC coupled with a 5977A MS detector, or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 60°C for 2 min.

-

Ramp: 5°C/min to 180°C.

-

Ramp: 20°C/min to 280°C, hold for 5 min.

-

-

MS Detector:

-

Transfer line temperature: 280°C.

-

Ion source temperature: 230°C.

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 40-400.

-

-

-

Compound Identification and Quantification:

-

Identify umbellulone and sabinene by comparing their mass spectra and retention times with those of authentic standards and the NIST mass spectral library.

-

Quantify the compounds based on the peak area relative to the internal standard.

-

Characterization of Sabinene Synthase Activity

Objective: To express and functionally characterize the sabinene synthase from Umbellularia californica.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from young leaves of Umbellularia californica.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the putative sabinene synthase gene using PCR with specific primers designed based on conserved regions of known sabinene synthases.

-

Clone the amplified gene into a suitable expression vector (e.g., pET-28a).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.

-

-

Protein Purification:

-

Lyse the bacterial cells by sonication.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

Reaction Mixture (500 µL):

-

50 mM HEPES buffer (pH 7.5)

-

10 mM MgCl₂

-

1 mM DTT

-

10% (v/v) glycerol

-

50 µM Geranyl Pyrophosphate (GPP)

-

1-5 µg of purified sabinene synthase

-

-

Incubation: Overlay the reaction mixture with 500 µL of hexane. Incubate at 30°C for 1-2 hours.

-

Product Extraction: Vortex the mixture to extract the terpene products into the hexane layer.

-

Analysis: Analyze the hexane layer by GC-MS as described in Protocol 5.1 to identify the sabinene product.

-

Visualizations

Caption: Proposed biosynthetic pathway of Umbellulone in plants.

Caption: Experimental workflow for the characterization of Sabinene Synthase.

Conclusion and Future Perspectives

The biosynthesis of umbellulone follows the general pathway of monoterpene synthesis, with the key committed steps being the cyclization of GPP to sabinene and the subsequent oxidation of sabinene to umbellulone. While the involvement of a sabinene synthase is well-established for the initial cyclization, the specific enzymes responsible for the final hydroxylation and dehydrogenation steps in Umbellularia californica remain to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of the putative cytochrome P450 monooxygenase and dehydrogenase to fully elucidate the pathway. This knowledge will not only deepen our understanding of plant specialized metabolism but also open avenues for the biotechnological production of umbellulone and its derivatives for various applications.

References

- 1. Thujone - Wikipedia [en.wikipedia.org]

- 2. Metabolism of monoterpenes: demonstration of the hydroxylation of (+)-sabinene to (+)-cis-sabinol by an enzyme preparation from sage (Salvia officinalis) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Umbellulone from Bay Laurel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbellulone is a monoterpene ketone primarily found in the essential oil of the California Bay Laurel (Umbellularia californica), a plant sometimes referred to as the "headache tree".[1][2] This compound is of significant interest to the scientific community due to its unique chemical structure and biological activities, including its potential as an insecticide and its notable neurological effects.[3][4] It is crucial to distinguish the source plant, Umbellularia californica, from the more common Mediterranean Bay Laurel (Laurus nobilis), as umbellulone is a major component (ranging from 37% to 60%) in the former but is not detected in the latter.[4][5]

These application notes provide detailed protocols for established and advanced methods for extracting umbellulone from Umbellularia californica leaves. The methods covered include traditional steam distillation, solvent extraction, and modern supercritical fluid extraction (SFE), offering options that balance yield, purity, and environmental considerations.

Extraction Methodologies

The selection of an extraction method depends on the desired scale, purity, and available equipment. Steam distillation is the most traditional and widely cited method for obtaining umbellulone-rich essential oil. Solvent extraction offers an alternative for lab-scale operations, while supercritical CO₂ extraction represents a green, highly tunable technology suitable for producing high-purity extracts.

Steam Distillation

Steam distillation is a robust and common method for extracting volatile compounds like umbellulone.[6][7][8] The process involves passing steam through the plant material to vaporize the volatile oils, which are then condensed and collected.

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve the desired compounds from the plant matrix. While effective, this method requires careful selection of solvents to optimize for umbellulone and necessitates a post-extraction step to remove the solvent. Common solvents for extracting phytochemicals include ethanol, methanol, and acetone.[9][10]

Supercritical Fluid Extraction (SFE)

Quantitative Data Summary

The yield and concentration of umbellulone can vary based on the extraction method, plant material origin, and processing parameters. The following table summarizes quantitative data reported in the literature.

| Parameter | Method | Plant Material | Result | Reference |

| Umbellulone Concentration | Steam Distillation | Umbellularia californica leaves | 41.0% of essential oil | [14][15] |

| Umbellulone Concentration | Not Specified | Umbellularia californica leaves | 39% of volatile oil | [5] |

| Umbellulone Concentration | Not Specified | Umbellularia californica leaves | 40% to 60% of essential oil | [1][5] |

| Umbellulone Concentration | GC/GC-MS Analysis | Umbellularia californica leaves | 37% of essential oil | [4] |

| Essential Oil Yield | Steam Distillation | Umbellularia californica leaves | Up to 4.69% | [5] |

Experimental Protocols

Protocol 1: Steam Distillation

Objective: To extract umbellulone-rich essential oil from Umbellularia californica leaves.

Materials:

-

Fresh or dried leaves of Umbellularia californica

-

Distilled water

-

Steam distillation apparatus (e.g., Clevenger-type)

-

Heating mantle

-

Condenser with chilled water supply

-

Florentine separator or separatory funnel

-

Anhydrous sodium sulfate

-

Glass storage vials, amber

Procedure:

-

Preparation of Plant Material: Coarsely chop or grind the bay laurel leaves to increase the surface area for efficient extraction.

-

Apparatus Setup: Place a known quantity of the prepared leaves (e.g., 200 g) into the distillation flask and add sufficient distilled water to cover the material.

-

Distillation: Connect the flask to the Clevenger apparatus and condenser. Begin heating the flask. Steam will pass through the plant material, carrying the volatile essential oils.

-

Condensation: The steam and oil vapor mixture is cooled in the condenser, turning back into a liquid.

-

Collection: The condensate (hydrosol and essential oil) collects in the separator. As the oil is less dense than water, it will form a layer on top.

-

Extraction Duration: Continue the distillation for a period of 3-4 hours to ensure complete extraction of the volatile oils.[15]

-

Oil Separation: Carefully separate the essential oil layer from the aqueous layer (hydrosol) using the separator's stopcock.

-

Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Decant the dried oil into an amber glass vial and store at 4°C in the dark to prevent degradation.

Protocol 2: Soxhlet (Solvent) Extraction

Objective: To perform a comprehensive extraction of compounds, including umbellulone, using a solvent.

Materials:

-

Dried and powdered leaves of Umbellularia californica

-

Soxhlet extractor apparatus

-

Cellulose extraction thimble

-

Ethanol (95% or absolute)

-

Rotary evaporator

-

Heating mantle and round-bottom flask

-

Condenser

Procedure:

-

Preparation: Place a known amount of finely powdered leaves (e.g., 50 g) into a cellulose thimble.

-

Loading: Position the thimble inside the main chamber of the Soxhlet extractor.

-

Solvent Addition: Fill the distillation flask with ethanol (e.g., 250 mL).

-

Extraction: Assemble the apparatus and heat the flask. The solvent vaporizes, travels to the condenser, liquefies, and drips into the chamber containing the sample. Once the chamber is full, the solvent containing the extract siphons back into the flask. This cycle repeats.

-

Duration: Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.

-

Solvent Removal: After extraction, cool the apparatus. Remove the flask containing the solvent and extract. Concentrate the extract by removing the ethanol using a rotary evaporator under reduced pressure.

-

Final Product: The resulting product is a concentrated oleoresin containing umbellulone and other plant metabolites. Further purification by chromatography would be required to isolate pure umbellulone.

Protocol 3: Supercritical CO₂ Extraction (SFE)

Objective: To selectively extract umbellulone using an environmentally friendly solvent.

Materials:

-

Dried, ground leaves of Umbellularia californica

-

Supercritical Fluid Extractor system with a high-pressure pump, extraction vessel, and separator.

-

Food-grade liquid carbon dioxide

Procedure:

-

Preparation: Load the ground plant material into the extraction vessel of the SFE system.

-

System Purge: Seal the vessel and purge the system with gaseous CO₂ to remove air.

-

Set Parameters: Pressurize and heat the system to the desired supercritical conditions. Based on protocols for similar monoterpenes, initial parameters could be:

-

Pressure: 150-300 bar

-

Temperature: 40-60°C[13]

-

-

Extraction (Dynamic Phase): Pump supercritical CO₂ through the extraction vessel at a constant flow rate (e.g., 2-3 mL/min).[13] The CO₂, now containing the dissolved umbellulone, flows to the separator.

-

Fractionation/Collection: In the separator, reduce the pressure (and/or temperature). This causes the CO₂ to lose its solvent power, and the extracted oil precipitates out for collection. The now-gaseous CO₂ can be recycled.

-

Depressurization: Once the extraction is complete, slowly and carefully depressurize the system.

-

Sample Recovery: Collect the extracted oil from the separator. The resulting extract is highly pure and free of solvent residues.

Workflow and Visualization

The general process for obtaining purified umbellulone from bay laurel leaves involves several key stages, from material preparation to final analysis.

References

- 1. Umbellulone - Wikipedia [en.wikipedia.org]

- 2. Headache tree is a pain in the brain [sciencenews.org]

- 3. fs.usda.gov [fs.usda.gov]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. bestengineeringtechnologies.com [bestengineeringtechnologies.com]

- 7. mechotech.in [mechotech.in]

- 8. naturallythinking.com [naturallythinking.com]

- 9. Isolation of Laurus nobilis Leaf Polyphenols: A Review on Current Techniques and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Synthesis of Umbellulone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbellulone is a monoterpene ketone primarily found in the leaves of the California bay laurel (Umbellularia californica), notoriously known as the "headache tree".[1] Its unique bicyclo[3.1.0]hexane structure and its potent biological activity as a selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel make it a molecule of significant interest in neuroscience and pharmacology.[1] Activation of TRPA1 by umbellulone in trigeminal neurons leads to the release of calcitonin gene-related peptide (CGRP), a key event in the pathophysiology of migraine.[1] This well-defined mechanism of action makes umbellulone and its derivatives valuable tools for studying nociception, neurogenic inflammation, and for the development of novel analgesics targeting the TRPA1-CGRP axis.

These application notes provide detailed protocols for the total synthesis of umbellulone, as well as for the preparation of several of its derivatives. Furthermore, the biological context of umbellulone's activity is discussed, along with protocols for its biological evaluation.

I. Laboratory Synthesis of Umbellulone

Two primary synthetic routes for umbellulone are presented: a classical multi-step chemical synthesis and a more direct photochemical approach.

Multi-Step Total Synthesis

This route involves the construction of the cyclopropane ring followed by an intramolecular aldol cyclization to form the bicyclic ketone.[1]

Experimental Workflow:

Figure 1: Workflow for the multi-step synthesis of umbellulone.

Experimental Protocol:

Step 1: Synthesis of 1-Carbomethoxy-2-isobutyryl-1-methylcyclopropane

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diazomethyl isopropyl ketone in an excess of methyl methacrylate.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of a suitable copper catalyst (e.g., copper(II) sulfate) to initiate the cyclopropanation reaction.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess methyl methacrylate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-carbomethoxy-2-isobutyryl-1-methylcyclopropane.

Step 2: Hydrolysis to 2-Isobutyryl-1-methyl-1-cyclopropanecarboxylic acid

-

Dissolve the product from Step 1 in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid until a pH of ~2 is reached.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a mixture of cis- and trans-2-isobutyryl-1-methyl-1-cyclopropanecarboxylic acid.

Step 3: Isomer Separation and Grignard Reaction

-

The trans isomer is separated from the cis isomer by fractional crystallization or preparative chromatography.

-

Dissolve the isolated trans isomer in anhydrous diethyl ether.

-

Slowly add a solution of methylmagnesium bromide (Grignard reagent) in diethyl ether at 0 °C.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-acetyl-2-isobutyryl-1-methylcyclopropane.

Step 4: Aldol Cyclization to Umbellulone

-

Dissolve the product from Step 3 in ethanol.

-

Add a dilute aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 12 hours.

-

Neutralize the reaction with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by distillation under reduced pressure or column chromatography to yield umbellulone.

Quantitative Data:

| Step | Product | Yield |

| 1. Cyclopropanation | 1-Carbomethoxy-2-isobutyryl-1-methylcyclopropane | ~35% |

| 2. Hydrolysis | 2-Isobutyryl-1-methyl-1-cyclopropanecarboxylic acid | High |

| 3. Grignard Reaction | 1-Acetyl-2-isobutyryl-1-methylcyclopropane | Good |

| 4. Aldol Cyclization | Umbellulone | Good |

Photochemical Synthesis from Thymol

A more direct, one-step synthesis of umbellulone can be achieved through the photochemical rearrangement of thymol in a superacidic medium.

Experimental Protocol:

-

Prepare a solution of thymol in trifluoromethanesulfonic acid in a quartz reaction vessel.

-

Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.

-

Irradiate the solution with a UV lamp (e.g., at 254 nm or 300 nm) while maintaining a low temperature (e.g., -78 °C) using a cryostat.

-

Monitor the reaction progress by GC-MS.

-

Upon reaching the desired conversion, carefully quench the reaction by pouring the acidic solution into a vigorously stirred mixture of ice and sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate umbellulone.

Quantitative Data:

| Starting Material | Product | Yield |

| Thymol | Umbellulone | ~10% |

II. Synthesis of Umbellulone Derivatives

The chemical structure of umbellulone offers several sites for modification, including the ketone, the carbon-carbon double bond, and the cyclopropane ring. The following protocols describe the synthesis of representative derivatives.

Reduction of Umbellulone to Dihydroumbellulols

The ketone functionality of umbellulone can be reduced to the corresponding alcohol, yielding dihydroumbellulols, which have been investigated as cooling agents.

Experimental Workflow:

Figure 2: Workflow for the synthesis of dihydroumbellulols.

Experimental Protocol:

-

Dissolve umbellulone in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of acetone.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting mixture of diastereomeric dihydroumbellulols by column chromatography.

Quantitative Data:

| Starting Material | Product | Yield |

| Umbellulone | Dihydroumbellulols | High |

Synthesis of Umbellulone Oxime

The ketone can be converted to an oxime, a common derivative for characterization and further functionalization.

Experimental Protocol:

-

Dissolve umbellulone in ethanol.

-

Add hydroxylamine hydrochloride and an excess of a base such as pyridine or sodium acetate.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it into cold water.

-

Collect the precipitated solid by filtration or extract the aqueous layer with an organic solvent if the product is an oil.

-

Wash the product with water and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure umbellulone oxime.

Synthesis of Umbellulone Hydrazone

Reaction with hydrazine or its derivatives yields the corresponding hydrazone, which can serve as a precursor for various heterocyclic compounds.

Experimental Protocol:

-

Dissolve umbellulone in ethanol or methanol.

-

Add a slight excess of hydrazine hydrate (or a substituted hydrazine).

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature or gently heat for 1-3 hours.

-

Cool the reaction mixture. The product may precipitate upon cooling.

-

If no precipitate forms, add cold water to induce precipitation.

-

Collect the solid by filtration, wash with cold ethanol, and dry to yield umbellulone hydrazone.

Synthesis of Umbellulone Epoxide

The double bond in umbellulone can be epoxidized to introduce a reactive epoxide ring.

Experimental Protocol:

-

Dissolve umbellulone in a chlorinated solvent such as dichloromethane.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in one portion at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain umbellulone epoxide.

III. Application Notes: Biological Activity of Umbellulone

Umbellulone is a potent and selective agonist of the TRPA1 ion channel, a key sensor for environmental irritants and endogenous pain-producing substances.

Mechanism of Action: TRPA1 Activation and CGRP Release

Inhalation of umbellulone leads to its rapid absorption and distribution to the trigeminal nerves innervating the meninges.[1] Here, it activates TRPA1 channels on nociceptive neurons.[1] This activation leads to the influx of calcium ions, depolarization of the neuron, and the subsequent release of the neuropeptide CGRP.[1] CGRP is a potent vasodilator and is a central mediator of the pain associated with migraine.[1]

Signaling Pathway:

Figure 3: Signaling pathway of umbellulone-induced pain.

Protocol for In Vitro Evaluation of TRPA1 Activation

The activity of umbellulone and its derivatives as TRPA1 agonists can be assessed using a calcium imaging assay in cells expressing the TRPA1 channel.

Experimental Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing human TRPA1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Plating: Plate the cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of umbellulone and its derivatives in HBSS.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the influx of calcium upon TRPA1 activation. Calculate the EC₅₀ value for each compound by plotting the peak fluorescence response against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data:

| Compound | Target | Assay | EC₅₀ (µM) |

| Umbellulone | Human TRPA1 | Calcium Imaging | ~28.5 |

| Umbellulone | Rat TRPA1 | Calcium Imaging | ~18.7 |

Conclusion

Umbellulone serves as a fascinating lead compound for the development of chemical probes to study the TRPA1 channel and for the potential development of novel therapeutics for pain and migraine. The synthetic protocols provided herein offer a starting point for the generation of umbellulone and a diverse array of its derivatives, enabling further exploration of their structure-activity relationships and biological functions. The detailed biological context and experimental protocols for assessing TRPA1 activation will aid researchers in the pharmacological characterization of these novel compounds.

References

Application Notes and Protocols for Inducing Migraine Models in Rodents Using Umbellulone

For Researchers, Scientists, and Drug Development Professionals

Introduction